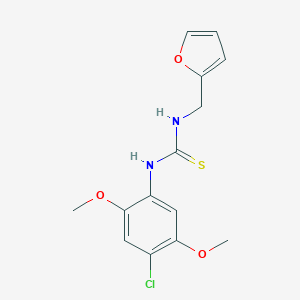![molecular formula C14H16FN3OS B216508 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B216508.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide, also known as Compound A, is a synthetic molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied for its various biochemical and physiological effects, and its mechanism of action has been investigated extensively.
Mécanisme D'action
The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens. In addition, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A in lab experiments is its specificity for certain targets, such as COX-2 and NF-κB. This allows for a more targeted approach in studying the effects of these pathways. However, one limitation of using this compound A is its potential for off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to investigate its effects on cognitive function and neuronal health. Another area of interest is its potential use in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. In addition, further studies are needed to investigate its safety and potential for clinical use.
Conclusion:
This compound A is a synthetic molecule that has gained attention in the scientific community for its potential as a therapeutic agent. It has been studied for its various biochemical and physiological effects, and its mechanism of action has been investigated extensively. While there are advantages and limitations to using this compound A in lab experiments, there are several future directions for research that may lead to its clinical use in the treatment of various diseases.
Méthodes De Synthèse
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A is synthesized through a multi-step process that involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of triethylamine to form this compound A.
Applications De Recherche Scientifique
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A has been studied for its potential as a therapeutic agent in various disease models. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C14H16FN3OS |
|---|---|
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C14H16FN3OS/c1-14(2,3)8-11-17-18-13(20-11)16-12(19)9-6-4-5-7-10(9)15/h4-7H,8H2,1-3H3,(H,16,18,19) |
Clé InChI |
JXYVSOGGVHAGHU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC=CC=C2F |
SMILES canonique |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216429.png)




![N-(3-chloro-2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B216438.png)



![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B216445.png)
![4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B216446.png)

